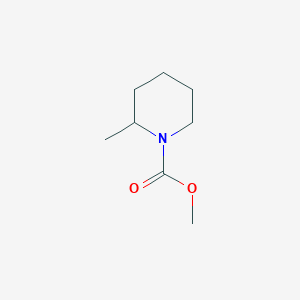

Methyl 2-methylpiperidine-1-carboxylate

Description

Methyl 2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a methyl ester group at the 1-position and a methyl substituent at the 2-position of the heterocyclic ring. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the conformational rigidity of the piperidine ring with the reactivity of the ester moiety, enabling applications in catalysis, medicinal chemistry, and materials science.

Properties

IUPAC Name |

methyl 2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-5-3-4-6-9(7)8(10)11-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHBUUZJQUTHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293315 | |

| Record name | methyl 2-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78999-63-0 | |

| Record name | NSC88576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Methyl 2-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Ester Group Impact : Methyl esters (e.g., this compound) are smaller and more hydrolytically labile than tert-butyl esters, which offer enhanced steric protection and stability under acidic conditions .

- Substituent Effects : Additional groups like bromomethyl () or ethyl () alter reactivity and physicochemical properties. For example, bromomethyl derivatives enable further functionalization via nucleophilic substitution .

- Stereochemistry : Chiral analogs like (S)-tert-Butyl 2-methylpiperidine-1-carboxylate highlight the importance of enantiomeric purity in biological activity or asymmetric synthesis .

Reactivity and Stability

- Hydrolytic Stability : Methyl esters hydrolyze faster in basic media, whereas tert-butyl esters resist hydrolysis unless exposed to acidic environments. This impacts their utility in drug delivery systems .

- Thermal Stability : Bulkier tert-butyl groups enhance thermal stability, making them preferable in high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-methylpiperidine-1-carboxylate, and how can purity be ensured?

- Methodology : Synthesis typically involves carbamate formation via reaction of 2-methylpiperidine with methyl chloroformate under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Purity validation requires NMR (¹H/¹³C) and GC-MS to confirm absence of unreacted starting materials or side products .

- Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

Q. How is the structural conformation of this compound characterized?

- Experimental Design : X-ray crystallography is ideal for resolving the piperidine ring puckering. Use programs like SHELX for structure refinement . For computational analysis, apply Cremer-Pople parameters to quantify ring puckering amplitude (e.g., θ and φ angles) .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set) to validate geometry .

Q. What safety protocols are critical when handling this compound in vitro?

- Procedures : Follow GHS guidelines: avoid inhalation, use local exhaust ventilation, and store in sealed containers. In case of skin contact, wash immediately with soap/water for 15+ minutes .

- Toxicological Note : Limited toxicological data exist; assume acute toxicity and prioritize exposure minimization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical electronic properties?

- Methodology : Perform density functional theory (DFT) calculations (e.g., using B3LYP hybrid functional) to predict HOMO/LUMO energies and electrostatic potential maps. Compare with experimental UV-Vis and cyclic voltammetry data .

- Case Study : If experimental bandgaps deviate from DFT predictions, assess solvent effects (PCM model) or basis set limitations (e.g., 6-311++G** vs. 6-31G*) .

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Experimental Design : Optimize solvent polarity (e.g., ethanol/water mixtures) and temperature gradients. Use WinGX for data integration and SHELXL for refinement .

- Troubleshooting : If twinning occurs, employ SHELXL’s TWIN/BASF commands to model disorder .

Q. How does the compound’s piperidine ring conformation influence its reactivity or biological interactions?

- Analysis : Calculate Cremer-Pople puckering parameters (q, θ, φ) from crystallographic data to classify ring geometry (e.g., chair vs. boat). Correlate with steric effects in nucleophilic reactions or binding affinity in docking studies .

- Example : A twisted boat conformation may enhance steric accessibility for carboxylate group reactions .

Key Considerations for Researchers

- Structural Refinement : Always cross-validate crystallographic data with computational models to resolve ambiguities in ring conformation .

- Safety Compliance : Document hazard mitigation strategies in institutional protocols, referencing GHS guidelines .

- Data Reproducibility : Publish detailed synthetic procedures and crystallographic .cif files in supplementary materials, adhering to IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.